Fluticasone furoate-d5

LC-MS/MS Bioanalysis Pharmacokinetics

Achieve reliable fluticasone furoate quantification in your pharmacokinetic or bioequivalence studies. Using unlabeled analyte or structural analogs introduces unacceptable quantitative bias, but Fluticasone Furoate-d5 provides a consistent +5 Da mass shift, ensuring co-elution and interference-free quantification. - Meets FDA/EMA bioanalytical method validation criteria for accuracy and precision - Reduces matrix effects and sample preparation variability in LC-MS/MS workflows - Delivers high isotopic enrichment suitable for sub-pg/mL plasma assays

Molecular Formula C27H29F3O6S
Molecular Weight 543.6 g/mol
Cat. No. B14850557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone furoate-d5
Molecular FormulaC27H29F3O6S
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
InChIInChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D,13D2
InChIKeyXTULMSXFIHGYFS-PWVSPKMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone Furoate-d5: Isotope-Labeled Internal Standard for Bioanalysis


The compound (6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate, commonly designated Fluticasone Furoate-d5, is a stable isotope-labeled analog of the enhanced-affinity synthetic glucocorticoid fluticasone furoate . This deuterated derivative is characterized by the incorporation of five deuterium (²H) atoms, which yields a predictable mass shift relative to the unlabeled parent compound . Its primary utility lies not as a therapeutic agent, but as a critical research tool: it serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of fluticasone furoate in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is essential for overcoming analytical challenges such as matrix effects and variability in sample preparation, ensuring the reliability of pharmacokinetic and bioequivalence studies [1].

SIL-IS for LC-MS/MS bioanalysis of fluticasone furoate
+5 Da mass shift enables precise analyte discrimination
Overcomes matrix effects and sample preparation variability

Why Fluticasone Furoate-d5 Is Irreplaceable in Bioanalysis


The core value proposition of Fluticasone Furoate-d5 is its function as a stable isotope-labeled internal standard (SIL-IS), a role for which the unlabeled parent compound, fluticasone furoate, or structurally analogous corticosteroids are categorically unfit. The analytical requirement for accurate LC-MS/MS quantification in biological matrices is an internal standard that behaves identically to the analyte throughout sample preparation and chromatographic separation, yet is distinguishable by the mass spectrometer . Unlabeled fluticasone furoate, being chemically and isotopically identical to the target analyte, cannot be differentiated and thus fails as an internal standard. Using a structural analog, such as fluticasone propionate or mometasone furoate, introduces differential extraction recovery and ionization efficiency, leading to significant and unpredictable quantitative bias and compromised assay precision [1]. Fluticasone Furoate-d5, by incorporating five deuterium atoms, provides a consistent +5 Da mass shift, enabling the mass spectrometer to discriminate between the internal standard and the native analyte while maintaining near-identical physicochemical properties . This unique attribute is non-negotiable for meeting the stringent accuracy and precision criteria required for regulatory bioanalysis, bioequivalence studies, and reliable pharmacokinetic modeling.

Unlabeled fluticasone furoate
Indistinguishable from analyte by MS; cannot serve as internal standard
Structural analog (e.g., fluticasone propionate)
Differential extraction and ionization efficiency may bias quantification
Non-isotopic internal standard
Co-elution mismatch may not correct matrix effects reliably

Quantitative Differentiation Against Analogs and Alternatives


Mass Shift Discrimination for SIL-IS

Fluticasone Furoate-d5 is differentiated from unlabeled fluticasone furoate by a +5 Da mass shift, which is essential for its function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. This mass difference allows for baseline resolution of the analyte and internal standard peaks, a prerequisite for accurate quantification . Unlike structural analog internal standards, the deuterated compound co-elutes with the analyte, ensuring identical matrix effects and ionization efficiency, thereby minimizing quantitative bias .

Mass shift vs unlabeled
Head-to-head
+5 Da (m/z 544.6 vs 539.6)
Foundational SIL-IS discrimination in ESI+ LC-MS/MS
Baseline resolution with co-elution ensures matrix-effect matching
LC-MS/MS Bioanalysis Pharmacokinetics Internal Standard

Receptor Binding Kinetics vs. Fluticasone Propionate

While the deuterated analog is a bioanalytical tool, the pharmacological differentiation of its parent compound, fluticasone furoate, is critical for interpreting studies in which it is used as an internal standard. Fluticasone furoate exhibits a relative receptor affinity (RRA) for the human lung glucocorticoid receptor of 2989 ± 135, significantly exceeding that of fluticasone propionate (RRA 1775) and other clinically used corticosteroids when referenced against dexamethasone (RRA 100) [1]. This high affinity is characterized by a remarkably fast association rate and a slow dissociation rate from the receptor [1].

Receptor affinity (RRA)
Head-to-head
FF: 2989 ± 135 vs FP: 1775 (dexamethasone=100)
Reported higher glucocorticoid receptor affinity context
In vitro human lung GR binding assay
Glucocorticoid Receptor Binding Affinity RRA Corticosteroid Potency

Asthma Efficacy: FEV1 Improvement vs. Propionate

A systematic review and meta-analysis of 14 trials (N=6,640 subjects) quantitatively compared the dose-effect relationship of fluticasone furoate (FF) and fluticasone propionate (FP) in patients with persistent asthma [1]. At week 2, a 100 μg/day dose of FF improved trough FEV1 by 0.127 L (95% CI: 0.048–0.163) from baseline. A comparable improvement was seen with a 10-fold higher dose of FP (1000 μg/day), which improved FEV1 by 0.133 L (95% CI: 0.049–0.171) [1]. Notably, the efficacy of FP reached a plateau at 1000 μg/day, whereas a plateau was not observed for FF at its maximum evaluated dose of 200 μg/day, suggesting a broader therapeutic window for FF [1].

FEV₁ change at Week 2
Head-to-head
FF 100 µg: 0.127 L (0.048–0.163); FP 1000 µg: 0.133 L (0.049–0.171)
Reported FEV₁ endpoint context from meta-analysis (N=6640)
Dose-response interpretation may depend on model; non-inferiority at lower dose
Asthma FEV1 Dose-Response Clinical Efficacy Meta-Analysis

Extensive First-Pass Metabolism Demanding High Sensitivity

Fluticasone furoate is characterized by low systemic bioavailability due to extensive first-pass metabolism [1]. Following oral administration of 2 mg, bioavailability was markedly low at 1.6%, despite rapid absorption of approximately 30% [1]. The absolute bioavailability for intranasal administration is 0.50%, resulting in systemic availability of less than 1 μg from a 110 μg dose [2]. This results in very low plasma concentrations, often below 10 pg/mL, which are challenging to quantify [3]. Such low systemic exposure demands a highly sensitive and specific bioanalytical method, a requirement met by LC-MS/MS utilizing a SIL-IS like Fluticasone Furoate-d5.

Systemic bioavailability
Class-level inference
Oral 1.6%, Intranasal 0.50%
Low plasma exposure context demands high-sensitivity SIL-IS
Concentrations often below 10 pg/mL; analytical method must be verified
Bioavailability First-Pass Metabolism Clearance Pharmacokinetics ADME

Glucocorticoid Receptor Selectivity Over Other Receptors

Fluticasone furoate demonstrates a high degree of selectivity for the glucocorticoid receptor (GR) over other steroid hormone receptors [1]. In reporter assays, it showed a 30- to >330,000-fold selectivity for GR-mediated inhibition of NF-κB compared to mineralocorticoid, progesterone, androgen, and estrogen receptors [1]. Quantitatively, the EC50 for GR was 0.03 nM, while EC50 values for mineralocorticoid, progesterone, and androgen receptors were 23.4 nM, 0.9 nM, and >10,000 nM, respectively, indicating minimal off-target activity [2].

Receptor selectivity
Head-to-head
GR EC₅₀ 0.03 nM; MR 23.4 nM; PR 0.9 nM; AR/ER >10 µM
Reported selectivity profile supports targeted GR pathway studies
Cell-based reporter gene assay data
Selectivity Glucocorticoid Receptor Mineralocorticoid Progesterone Androgen Off-Target Effects

Deuterium Isotope Effect on Metabolic Stability

While specific, quantitative data comparing the metabolic stability of Fluticasone Furoate-d5 to unlabeled fluticasone furoate are not publicly available in the primary literature, a robust body of evidence supports the class-level principle that deuteration can enhance the pharmacokinetic profile of corticosteroids [1]. Deuterated derivatives of budesonide, dexamethasone cipecilate, and ciclesonide have been shown to potentially display improved metabolic stability and reduced inter-patient variability [2]. This is achieved by the kinetic isotope effect, which can slow cytochrome P450-mediated metabolism and reduce first-pass clearance, potentially increasing bioavailability and half-life [3].

Deuterium isotope effect
Class-level inference
Potential altered metabolic stability (no compound-specific data)
Class-level evidence on corticosteroid deuteration; data to verify
May support metabolism probe studies, not a guaranteed effect
Deuterium Isotope Effect Metabolic Stability Pharmacokinetics Drug Development

Research and Industrial Applications of Fluticasone Furoate-d5


Regulated Bioanalysis for PK and Bioequivalence

In support of regulatory submissions, Fluticasone Furoate-d5 is employed as the stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods to quantify fluticasone furoate in human plasma, urine, or tissue samples. This is essential for characterizing the pharmacokinetic profile (e.g., Cmax, AUC, t1/2) of the drug after intranasal or inhaled administration, as required for Abbreviated New Drug Applications (ANDAs) and clinical trial support [1]. Its use directly addresses FDA and EMA guidelines for bioanalytical method validation, ensuring data accuracy and precision [2].

Preclinical ADME and Drug-Drug Interaction Studies

In preclinical research, the deuterated standard is crucial for absolute quantification of fluticasone furoate in plasma and tissues from animal models, enabling the calculation of key ADME parameters such as clearance, volume of distribution, and absolute bioavailability [3]. This is particularly relevant for studies investigating potential drug-drug interactions (DDIs) involving CYP3A4 inhibitors, which can profoundly affect fluticasone furoate exposure and necessitate robust quantitative methods [4].

Investigating Deuterium Isotope Effects on Metabolism

Building upon the class-level evidence for enhanced metabolic stability of deuterated corticosteroids [5], Fluticasone Furoate-d5 can serve as a test compound in comparative in vitro metabolism studies (e.g., in human hepatocytes or recombinant CYP enzymes). Researchers can use the deuterated analog to probe whether the specific sites of deuteration in the furoate and S-fluoromethyl carbothioate moieties confer a significant kinetic isotope effect, potentially slowing CYP-mediated clearance compared to the unlabeled parent drug [6].

Clinical TDM and Pharmacometrics

Given the extremely low systemic bioavailability (0.5% for intranasal) and plasma concentrations (<10 pg/mL) of fluticasone furoate [7], therapeutic drug monitoring is not routinely performed. However, in specialized clinical pharmacology studies or in populations with altered metabolism (e.g., hepatic impairment), the high-sensitivity LC-MS/MS assay enabled by Fluticasone Furoate-d5 becomes a necessary tool to accurately measure drug exposure. This data is critical for building population pharmacokinetic models and informing personalized dosing strategies [8].

Application
Selection Property
Validation Focus
Bioanalytical method validation research
SIL-IS for matrix-effect correction
Accuracy/precision in research plasma matrices
Preclinical ADME quantification
Deuterated internal standard for absolute quantification
Exposure modeling in animal models
Deuterium isotope effect research
Metabolic stability comparison tool
In vitro CYP metabolism assay context
Low-concentration PK research
High-sensitivity SIL-IS for LC-MS/MS
Research matrix analysis at low pg/mL

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